6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide is a complex organic compound that features a pyridazine ring, a boronate ester group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide typically involves multiple steps. One common method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated pyridazine under palladium catalysis . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Substitution: Halogenating agents or nucleophiles under various conditions.
Major Products
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or substituted aromatic compounds.
Scientific Research Applications
6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug design. The pyridazine ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronate ester group but different aromatic ring structure.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester without the pyridazine and carboxamide groups.
1-Methylpyrazole-4-boronic acid pinacol ester: Similar boronate ester group but different heterocyclic ring.
Uniqueness
6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide is unique due to its combination of a pyridazine ring, boronate ester, and carboxamide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H22BN3O3 |
---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C18H22BN3O3/c1-12-6-11-15(22-21-12)16(23)20-14-9-7-13(8-10-14)19-24-17(2,3)18(4,5)25-19/h6-11H,1-5H3,(H,20,23) |
InChI Key |
WKJFUFQGXORIHL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=NN=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.